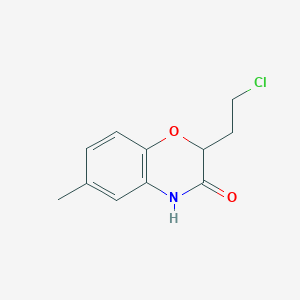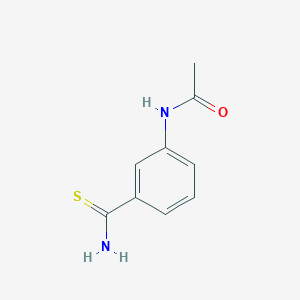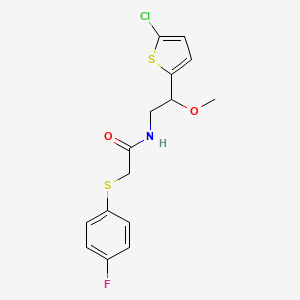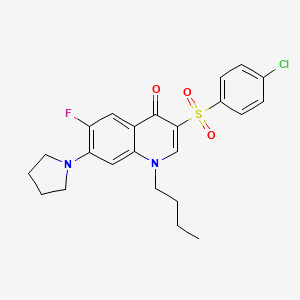
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H24ClFN2O3S and its molecular weight is 462.96. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one, along with its related compounds, has been studied for its antibacterial properties. Research conducted by Stefancich et al. (1985) demonstrated that similar fluorinated compounds exhibit high broad-spectrum antibacterial activities, significantly outperforming unfluorinated counterparts and showing superior activity against both gram-positive and gram-negative bacteria (Stefancich, Artico, Corelli, Massa, Panico, & Simonetti, 1985). This suggests potential application in the development of new antibacterial agents.
Treatment of Cognitive Disorders
A study by Grychowska et al. (2016) explored the use of similar 1H-pyrrolo[3,2-c]quinoline based compounds as 5-HT6 receptor antagonists for the treatment of cognitive deficits associated with dementia and Alzheimer's disease. Their findings indicated that these compounds could be effective in reversing memory deficits and display distinct procognitive properties, presenting a promising strategy for the treatment of cognitive disorders (Grychowska, Satała, Kos, Partyka, Colacino, Chaumont-Dubel, Bantreil, Wesołowska, Pawłowski, Martínez, Marin, Subra, Bojarski, Lamaty, Popik, & Zajdel, 2016).
Antitumor Activity
The compound and its derivatives have also been investigated for their antitumor properties. Huang et al. (2013) synthesized similar 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, which demonstrated potent cytotoxic activity against various human cancer cell lines, indicating potential as anticancer agents (Huang, Cheng, Chen, Huang, Huang, Hsu, Kuo, & Lee, 2013).
Synthesis and Characterization
Furthermore, research into the synthesis and characterization of related compounds provides valuable insights into their potential applications. Studies by Smolobochkin et al. (2017) and Vennila et al. (2011) focused on the synthesis of 1-(arylsulfonyl)pyrrolidines and the characterization of 1-[(4-chlorophenyl)sulfonyl]pyrrolidine derivatives, contributing to the understanding of these compounds' structural properties and potential in various applications (Smolobochkin, Anikina, Gazizov, Burilov, & Pudovik, 2017); (Vennila, Sankaran, Mohan, & Velmurugan, 2011).
properties
IUPAC Name |
1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O3S/c1-2-3-10-27-15-22(31(29,30)17-8-6-16(24)7-9-17)23(28)18-13-19(25)21(14-20(18)27)26-11-4-5-12-26/h6-9,13-15H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQIYGHFYAXTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2462019.png)

![3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462022.png)

![methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2462024.png)

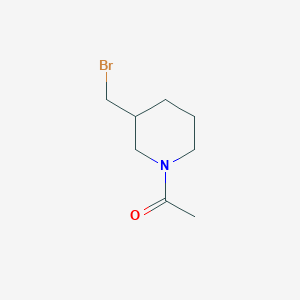
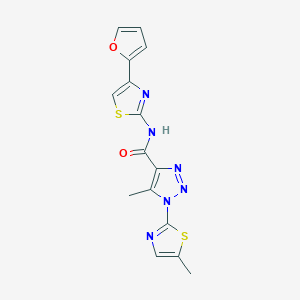
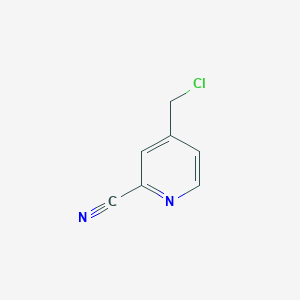
![2-[(3,5-Difluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2462033.png)
